molecular formula C13H11NO2 B128736 3-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 158257-82-0

3-(Pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B128736
CAS No.: 158257-82-0
M. Wt: 213.23 g/mol
InChI Key: SFDUHLLXTUKHRY-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol It is characterized by the presence of a benzaldehyde moiety substituted with a pyridin-2-ylmethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloromethylpyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the pyridin-2-ylmethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Pyridin-2-ylmethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in various substitution reactions, where the aldehyde group or the pyridin-2-ylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-(Pyridin-2-ylmethoxy)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine: Its structural features make it a candidate for the design of molecules with biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or other proteins. The pyridin-2-ylmethoxy group can enhance binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

  • 2-(Pyridin-2-ylmethoxy)benzaldehyde
  • 4-(Pyridin-2-ylmethoxy)benzaldehyde
  • 3-(Pyridin-3-ylmethoxy)benzaldehyde

Comparison: 3-(Pyridin-2-ylmethoxy)benzaldehyde is unique due to the specific positioning of the pyridin-2-ylmethoxy group at the 3-position of the benzaldehyde ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs .

Properties

IUPAC Name

3-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDUHLLXTUKHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424329
Record name 3-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158257-82-0
Record name 3-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). 2-Picolyl chloride hydrochloride (4.44 g, 27.1 mmol) was added to this suspension, and stirred for 14 hours at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1-2:1-1:1) to obtain the title compound (2.98 g, 57%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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